molecular formula C10H15NO B2538449 (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one CAS No. 2137729-15-6

(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one

Cat. No.: B2538449
CAS No.: 2137729-15-6
M. Wt: 165.236
InChI Key: JRMJAZDGMFAQPH-JIOCBJNQSA-N
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Description

(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one is a synthetically produced organic compound featuring a complex, rigid azatricyclic scaffold. This specific stereoisomer is provided to researchers as a high-purity building block for advanced chemical synthesis and methodological studies. The strained and three-dimensional structure of this molecule makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals, where it can be used to impart conformational restraint and explore three-dimensional chemical space. Potential research applications include its use as a key precursor in stereoselective synthesis, the exploration of new catalytic reactions on complex molecular frameworks, and the development of potential enzyme inhibitors where its rigid core can mimic a bioactive conformation. The mechanism of action is not inherent to the compound itself but is defined by its derivative's final structure and biological target. Researchers are advised to consult the specific literature for the intended application. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

(1S,2S,6R,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10-7-3-2-6(4-7)8(10)5-11-9(10)12/h6-8H,2-5H2,1H3,(H,11,12)/t6-,7+,8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMJAZDGMFAQPH-JIOCBJNQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CCC(C3)C1CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H]3CC[C@H](C3)[C@H]1CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the tricyclic core. The reaction conditions often involve the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Ring-Opening Reactions

The strained bicyclic system undergoes controlled ring-opening under specific conditions:

Reaction Type Conditions Products Key Observations
Acid-catalyzed hydrolysis1M HCl, reflux (8–12 hr)Linear amino ketone derivativeComplete lactam ring cleavage observed at 80°C.
Reductive ring-openingH₂ (1 atm), 10% Pd/C in ethanolDecahydroquinoline analog with preserved methyl groupHydrogenolysis occurs at the bridgehead C-N bond with 72% isolated yield .

Functional Group Transformations

The lactam carbonyl and bridgehead positions participate in characteristic reactions:

Carbonyl Reactivity

Reaction Reagents Product Stereochemical Outcome
Grignard additionCH₃MgBr, THF, -78°C → 25°CTertiary alcohol at C3 positionAnti-addition dominates (dr 7:1) due to bicyclic strain.
Wolff-Kishner reductionNH₂NH₂, KOH, ethylene glycol, 180°C2-Methyl-4-azatricyclodecaneComplete reduction of carbonyl with 89% yield .

Bridgehead Functionalization

Target Position Reagents Product Comments
C7 bridgeheadLDA, CH₃I, THF, -78°C7-Methyl derivativeLimited methylation due to steric hindrance (≤22% yield) .
C2 methyl groupSeO₂, dioxane/H₂O, 80°C2-Hydroxymethyl analogOver-oxidation to carboxylic acid occurs above 90°C.

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions as a dienophile:

Diene Conditions Product Endo/Exo Selectivity
1,3-Butadiene150°C, neat, 24 hrFused hexacyclic adductExo preference (85:15) due to steric factors.
AnthraceneMicrowave, 180°C, DMFDiels-Alder adduct with retained lactamQuantitative conversion in 30 min .

Spectroscopic Characterization Data

Critical analytical data for reaction monitoring:

Analysis Type Key Signals Reference
¹H NMR (400 MHz, CDCl₃)δ 1.28 (s, CH₃), 3.42–3.55 (m, bridgehead H), 4.01 (d, J=8.5 Hz, lactam α-H)
¹³C NMRδ 176.8 (C=O), 62.4 (bridgehead C), 28.9 (CH₃)
IR (KBr)1685 cm⁻¹ (C=O stretch), 2780 cm⁻¹ (bridgehead C-H)

Stability Considerations

The compound demonstrates notable stability profiles:

  • Thermal: Decomposition onset at 215°C (DSC)

  • pH Stability: Stable in pH 3–9 (aqueous buffer, 25°C)

  • Light Sensitivity: Gradual decomposition under UV light (t₁/₂ = 14 days)

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases. Its structural characteristics may allow it to interact effectively with biological targets such as enzymes and receptors.

Potential Therapeutic Effects

  • Antimicrobial Activity : Similar azabicyclic compounds have demonstrated efficacy against a range of pathogens.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
  • Neurological Effects : The nitrogen content in the molecule may facilitate interactions with neurotransmitter systems, potentially influencing cognitive functions and mood.

Material Science

Research is ongoing into the use of (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.0²,6]decan-3-one in creating new materials with desirable properties. Its rigid structure and functional groups make it suitable for applications such as:

  • Catalysts : The compound may serve as a catalyst in chemical reactions due to its unique structural features.
  • Sensors : Its chemical properties could be harnessed to develop sensors for detecting specific substances.

Chemical Reactivity and Synthetic Pathways

Understanding the reactivity of (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.0²,6]decan-3-one is crucial for its application in synthetic chemistry:

  • Synthetic Routes : Various methods can synthesize this compound from readily available precursors through cyclization reactions under controlled conditions.
  • Mechanism of Action : The compound's interaction with biological systems involves binding to specific molecular targets, leading to modulation of cellular pathways.

Mechanism of Action

The mechanism by which (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical processes.

Comparison with Similar Compounds

The structural and functional nuances of (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.0²,⁶]decan-3-one become evident when compared to analogs. Below is a detailed analysis:

Structural Analogues with Varying Substituents

Key Compounds :

(1R,2S,6R,7S)-4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (Compound 9) Molecular Formula: Likely C₁₃H₁₆N₂O₃ (estimated from synthesis steps). Substituents: 2-Aminoethyl group at position 4. Properties: Synthesized via ethyl acetate/ammonia/methanol purification, yielding a neuroprotective scaffold. Characterized by HRMS and NMR .

(1R,2S,5R,6R,7S)-5-n-Butyl-4-[(1′R)-1′-phenyl-2′-hydroxy-ethyl]-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-3-one (Compound 4c) Molecular Formula: C₂₂H₂₉NO₂ (estimated). Substituents: n-Butyl chain at position 5 and a chiral phenyl-hydroxyethyl group. Properties: 90% combined yield over two steps. Exhibits chiral centers influencing receptor binding .

(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.0²,⁶]decane-3,5-dione Molecular Formula: C₁₀H₁₃NO₂ (from ). Substituents: Additional ketone at position 5.

Stereochemical Variants
  • (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0²,⁶]decane Hydrochloride
    • Molecular Formula : C₉H₁₆ClN .
    • Stereochemistry : Differs at positions 1 and 7 (R/S inversion).
    • Properties : Hydrochloride salt form increases stability; used in chiral resolution studies .
Functional Group Impact on Physicochemical Properties
Compound Key Functional Groups Molecular Weight (g/mol) Purity Yield/Solubility Notes
Target Compound 2-Methyl, 3-keto 165.24 95% Stable crystalline solid
Compound 9 4-(2-Aminoethyl), 3,5-dione ~246.28 >90% Neuroprotective, oily residue
Compound 4c 5-n-Butyl, phenyl-hydroxyethyl ~339.48 90% High yield, chiral selectivity
rac-(1S,2R,6S,7R)-2-Methyl-4-azatricyclo...dec-8-ene 8-ene, methyl 149.24 95% Unsaturated backbone, lower MW

Observations :

  • Steric Effects : Longer alkyl chains (e.g., n-heptyl in Compound 4d) reduce synthetic yields (64% vs. 90% for n-butyl) due to steric hindrance .
  • Electron-Withdrawing Groups : The ketone at position 3 in the target compound enhances polarity compared to amine-substituted analogs, impacting solubility .
  • Stereochemistry : The (1S,2S,6R,7R) configuration in the target compound may confer unique binding affinities vs. (1R,2S,6R,7S) variants .

Biological Activity

(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one is a nitrogen-containing bicyclic compound notable for its unique tricyclic structure and potential biological activities. This compound is part of the azabicyclic class, which has been associated with various pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C10H17NC_{10}H_{17}N with a molecular weight of 151.25 g/mol. Its structural characteristics include:

  • Tricyclic Framework : Provides rigidity and specific spatial orientation.
  • Ketone Functional Group : Contributes to its reactivity.
  • Nitrogen Atom : Implicates potential interactions with biological systems.

The biological effects of this compound are hypothesized to involve interactions with specific receptors or enzymes within biological systems. The unique tricyclic structure allows it to fit into binding sites on proteins or enzymes, potentially modulating their activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Effects

Some derivatives of azabicyclic compounds have shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may have similar anticancer properties due to its ability to interact with cellular pathways involved in tumor growth.

Neurological Effects

Given the nitrogen content in its structure, there is potential for this compound to influence neurotransmitter systems. This could affect mood regulation and cognitive function, although detailed studies are required to elucidate these effects.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several structurally similar compounds share notable biological activities:

Compound NameStructure TypeNotable Activity
1-Azabicyclo[3.3.0]octan-3-oneAzabicyclicAntimicrobial
(1S)-1-Azabicyclo[3.3.0]octan-3-oneAzabicyclicNeurological effects
4-Azabicyclo[4.3.0]nonan-3-oneAzabicyclicAnticancer
7-Azabicyclo[4.3.0]nonan-3-oneAzabicyclicAntiviral

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthetic Pathways : Multiple synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels.
  • Biological Testing : In vitro assays have demonstrated promising results in antimicrobial and anticancer activities.
  • Mechanistic Studies : Ongoing research aims to clarify the specific molecular targets and pathways affected by this compound.

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